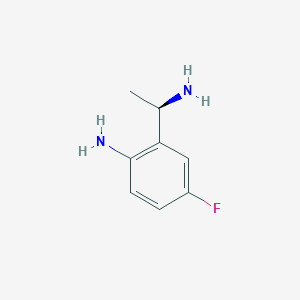

(R)-2-(1-Aminoethyl)-4-fluoroaniline2hcl

Description

(R)-2-(1-Aminoethyl)-4-fluoroaniline·2HCl is a chiral aromatic amine derivative characterized by a fluorinated aniline core, an ethylamine side chain at the ortho position, and a dihydrochloride salt formulation. The dihydrochloride salt improves aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

2-[(1R)-1-aminoethyl]-4-fluoroaniline |

InChI |

InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3/t5-/m1/s1 |

InChI Key |

JLTCGWBRNSZJIX-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)N)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the asymmetric reduction of imines using ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . The reaction conditions often include the use of specific amino donors and molecular oxygen to drive the equilibrium towards the desired product .

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl may involve large-scale enzymatic processes that utilize ω-transaminase enzymes. These processes are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

®-2-(1-Aminoethyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral amines as intermediates.

Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can lead to the formation of enzyme-substrate complexes or receptor-ligand complexes, triggering various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Structural Differences and Implications

Fluorine Position and Electronic Effects: The para-fluorine in (R)-2-(1-Aminoethyl)-4-fluoroaniline·2HCl increases electron-withdrawing effects compared to ortho-fluorinated 2-Aminoflubendazole .

Salt Formulation: The dihydrochloride salt in the target compound and Y-27632·2HCl improves aqueous solubility relative to non-salt forms like (R)-2-(1-Aminoethyl)phenol or Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate .

Core Heterocycle Diversity: Fasudil’s isoquinoline-sulfonamide core contrasts with the aniline/benzene systems in the target compound and 2-Aminoflubendazole, leading to divergent pharmacological profiles (e.g., kinase selectivity) .

Chirality and Side Chain: The (R)-configuration in the target compound and (R)-2-(1-Aminoethyl)phenol introduces stereochemical specificity, which is critical for interactions with chiral biological targets (e.g., enzymes) .

Research and Application Insights

- Analytical Use: 2-Aminoflubendazole’s role as an analytical standard highlights the importance of fluorine in detection methodologies (e.g., HPLC), which could extend to the target compound .

- Safety Considerations: Aminoethyl derivatives like the target compound require stringent handling protocols (e.g., ventilation, PPE) to mitigate risks of respiratory or dermal irritation, as noted for structurally related amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.